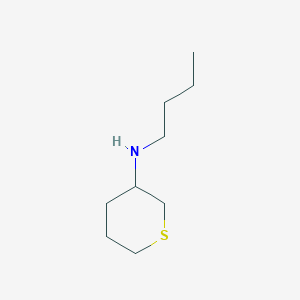

N-Butyltetrahydro-2H-thiopyran-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19NS |

|---|---|

Molecular Weight |

173.32 g/mol |

IUPAC Name |

N-butylthian-3-amine |

InChI |

InChI=1S/C9H19NS/c1-2-3-6-10-9-5-4-7-11-8-9/h9-10H,2-8H2,1H3 |

InChI Key |

PJCKGYGAVGIDQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1CCCSC1 |

Origin of Product |

United States |

Synthetic Methodologies for N Butyltetrahydro 2h Thiopyran 3 Amine

Retrosynthetic Analysis and Strategic Precursor Design

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.inicj-e.org This process involves breaking bonds to identify potential precursors and the reactions that could form them. amazonaws.com

For N-Butyltetrahydro-2H-thiopyran-3-amine, the primary disconnections involve the C-N bond of the amine and the C-S or C-C bonds of the heterocyclic ring. This leads to two main strategic considerations: the formation of the tetrahydrothiopyran (B43164) skeleton and the introduction of the N-butylamine group.

The formation of the six-membered tetrahydrothiopyran ring is a key challenge. Several retrosynthetic strategies can be envisioned based on established cyclization reactions.

Thia-Prins Cyclization: Disconnecting the ring via a Thia-Prins-type reaction leads to precursors such as a homoallylthiol and an aldehyde. digitellinc.com This is an analogue of the well-known Prins cyclization used for tetrahydropyran (B127337) synthesis. nih.govntu.edu.sg

Thionium-Ene Cyclization: This approach disconnects the molecule into an aldehyde and a substituted olefinic thiol, like 5-methylhex-4-ene-1-thiol. acs.orgorganic-chemistry.org

[4+2] Cycloaddition (Hetero-Diels-Alder): A disconnection based on a Diels-Alder reaction would suggest a diene and a thioaldehyde (or a synthetic equivalent) as precursors. nih.govresearchgate.net

Intramolecular Cyclization: This strategy involves disconnecting a C-S bond, leading to a linear precursor containing a thiol at one end and a leaving group or an electrophilic center (like an epoxide) at the appropriate position for a 6-endo-trig cyclization. acs.orgresearchgate.net

(3+3) Annulation: This disconnection breaks the ring into two three-carbon fragments, such as a 1,3-zwitterion equivalent derived from a donor-acceptor cyclopropane and a 1,3-dielectrophile like 1,4-dithiane-2,5-diol, which serves as a precursor for 2-mercaptoacetaldehyde. mdpi.com

The introduction of the N-butylamine group at the C3 position can be planned either before, during, or after the formation of the thiopyran ring.

Reductive Amination: The most direct C-N bond disconnection points to a tetrahydro-2H-thiopyran-3-one precursor and butylamine (B146782). The forward reaction, reductive amination, is a reliable method for forming amines.

Nucleophilic Substitution: An alternative disconnection involves a precursor with a good leaving group (e.g., tosylate, mesylate, or halide) at the C3 position. The N-butylamine can then be introduced via an SN2 reaction.

Functional Group Interconversion: The amine can be derived from other functional groups. Retrosynthetically, this means envisioning precursors such as a C3-azide, nitrile, or oxime, which can be reduced to the primary amine in the forward synthesis before N-butylation, or directly to the N-butylamine if the butyl group is introduced earlier.

Direct and Stepwise Synthesis Routes

Based on the retrosynthetic analysis, several direct and stepwise routes can be devised, employing various cyclization reactions and functional group transformations.

The construction of the tetrahydrothiopyran ring is central to the synthesis. Various methods have been developed, each with specific advantages.

Thia-Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic thiol with an aldehyde. While the oxa- and aza-variants are well-established, the thia-Prins reaction is a more recent development but offers a powerful route to functionalized thiopyrans. digitellinc.com

(3,5)-Thionium–Ene Cyclization: This method efficiently produces substituted tetrahydrothiopyrans with excellent diastereoselectivity. It proceeds by reacting an aldehyde with a substituted 5-methylhex-4-ene-1-thiol, mediated by a Lewis acid like boron trifluoride etherate. acs.orgorganic-chemistry.org The reaction mechanism involves the formation of a thionium ion, which undergoes cyclization. acs.org

Hetero-Diels-Alder Reaction: The [4+2] cycloaddition between a conjugated diene and a thiocarbonyl compound (a thiodienophile) is a direct method for forming a dihydrothiopyran ring, which can then be reduced to the desired tetrahydrothiopyran. nih.govresearchgate.net Thioaldehydes, which are often unstable, can be generated in situ for this purpose. rsc.org

Double-Conjugate Addition: The reaction of a sulfide (B99878) source with a divinyl ketone represents another approach to the thiopyran ring. acs.org

(3+3) Annulation: The reaction between donor-acceptor (D-A) cyclopropanes and 1,4-dithiane-2,5-diol (a source of 2-mercaptoacetaldehyde) provides a route to polyfunctionalized tetrahydrothiopyrans, often with high stereocontrol. mdpi.com

Table 1: Comparison of Cyclization Methodologies for Tetrahydrothiopyran Synthesis

| Methodology | Key Precursors | Typical Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Thia-Prins Cyclization | Homoallylthiol, Aldehyde | Acid catalyst | Analogous to the well-known Prins reaction; provides access to functionalized thiopyrans. | digitellinc.comresearchgate.net |

| (3,5)-Thionium–Ene Cyclization | Aldehyde, Olefinic Thiol | Boron trifluoride etherate (BF₃·OEt₂) | Good yields and excellent diastereoselectivity. | acs.orgorganic-chemistry.org |

| Hetero-Diels-Alder | Conjugated Diene, Thioaldehyde | Thermal or Lewis acid catalysis | Forms a dihydrothiopyran ring that requires subsequent reduction. | nih.govresearchgate.net |

| Intramolecular Cyclization | Acyclic Thiol with a Leaving Group | Base or catalyst | Forms the ring via intramolecular nucleophilic attack. | acs.orgresearchgate.net |

| (3+3) Annulation | Donor-Acceptor Cyclopropane, 1,4-Dithiane-2,5-diol | Lewis acid (e.g., In(OTf)₃, Sc(OTf)₃) | Can be developed into asymmetric variants for stereocontrol. | mdpi.com |

Once the tetrahydrothiopyran ring is available, or if a suitable precursor is synthesized, the N-butylamine group must be installed.

Reductive Amination: A common and efficient method is the reductive amination of a ketone precursor, tetrahydro-2H-thiopyran-3-one. This ketone can be synthesized and then reacted with butylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the target compound.

Nucleophilic Substitution: If a precursor such as 3-hydroxytetrahydro-2H-thiopyran is synthesized, the hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate). Subsequent reaction with butylamine would yield this compound via an SN2 displacement.

Derivatization from Other Amines: It is also possible to first create 3-aminotetrahydro-2H-thiopyran. This primary amine can then be selectively N-butylated using a reagent like butyl bromide or by reductive amination with butanal.

Stereoselective Synthesis Approaches for this compound

Controlling the stereochemistry at the C3 position is crucial for accessing specific stereoisomers of the target molecule. Several strategies can be employed to achieve stereoselectivity.

Diastereoselective Cyclizations: Certain ring-forming reactions inherently favor the formation of one diastereomer over another. For instance, the (3,5)-thionium–Ene cyclization has been reported to proceed with excellent diastereoselectivity, which can be harnessed if appropriately substituted precursors are used. acs.orgorganic-chemistry.org Similarly, the thia-Prins cyclization can also be diastereoselective. researchgate.net

Asymmetric Catalysis: Enantioselective synthesis can be achieved using chiral catalysts. An asymmetric version of the (3+3) annulation reaction between donor-acceptor cyclopropanes and mercaptoacetaldehyde has been developed using a chiral N,N'-dioxide-Sc(III) complex as the catalyst, yielding tetrahydrothiopyrans with excellent enantioselectivities. mdpi.com This approach could be adapted to produce an enantiomerically enriched precursor.

Substrate-Controlled Synthesis: Chiral substrates can direct the stereochemical outcome of a reaction. Starting from a chiral pool material or a resolved intermediate, such as an enantiomerically pure 3-hydroxytetrahydro-2H-thiopyran, allows for the stereospecific introduction of the amine functionality.

Enzymatic Reactions: Biocatalysis offers a powerful tool for stereoselective transformations. For example, an alcohol dehydrogenase could be used for the asymmetric reduction of a precursor ketone (tetrahydro-2H-thiopyran-3-one) to a specific enantiomer of the corresponding alcohol. researchgate.net This chiral alcohol can then be converted to the target amine while retaining its stereochemical integrity.

Table 2: Overview of Stereoselective Synthesis Strategies

| Strategy | Description | Example Application | Potential Outcome | Reference |

|---|---|---|---|---|

| Diastereoselective Cyclization | The cyclization reaction itself favors one diastereomer. | Using a substituted olefinic thiol in a thionium-ene cyclization. | Formation of a specific relative stereochemistry between substituents on the ring. | acs.orgorganic-chemistry.org |

| Asymmetric Catalysis | A chiral catalyst guides the formation of one enantiomer. | (3+3) annulation using a chiral Lewis acid complex. | Enantiomerically enriched tetrahydrothiopyran core. | mdpi.com |

| Enzymatic Reduction | An enzyme selectively produces one stereoisomer. | Asymmetric reduction of tetrahydro-2H-thiopyran-3-one with an alcohol dehydrogenase. | Enantiomerically pure 3-hydroxytetrahydro-2H-thiopyran precursor. | researchgate.net |

| Chiral Auxiliary/Substrate Control | A chiral group attached to the substrate directs the reaction's stereochemistry. | Using a resolved, enantiomerically pure starting material to build the ring. | A specific stereoisomer of the final product. | nih.gov |

Diastereoselective Methods

Diastereoselective synthesis of substituted tetrahydrothiopyrans can be achieved through several cyclization strategies. One notable method is the thia-Prins cyclization reaction, which allows for the formation of the six-membered ring with control over the relative stereochemistry of the substituents. researchgate.netresearchgate.net

A plausible diastereoselective route to a precursor of this compound could involve the reaction of a homoallylic sulfide with an aldehyde in the presence of a Lewis acid. This process, known as a thia-Prins cyclization, proceeds through a thionium ion intermediate, leading to the formation of a tetrahydrothiopyran ring. The stereochemical outcome of the cyclization is often influenced by the geometry of the starting materials and the reaction conditions, allowing for the selective formation of one diastereomer over others. researchgate.net For instance, the reaction of a homoallylic sulfide with an appropriate aldehyde can yield a 3-hydroxytetrahydrothiopyran derivative with a defined stereochemistry. This hydroxyl group can then be converted to an amino group through standard functional group interconversions, such as a Mitsunobu reaction with a nitrogen nucleophile or through an oxidation-reductive amination sequence. Subsequent N-alkylation with a butyl group would yield the target molecule.

The diastereoselectivity of these cyclization reactions is a key aspect, and the relative configuration of the substituents on the newly formed ring can often be predicted based on mechanistic considerations, favoring the formation of thermodynamically more stable products. Detailed studies on the thia-Prins cyclization for the synthesis of substituted tetrahydrothiophenes and -thiopyrans have demonstrated good to high diastereoselectivity. researchgate.net

Table 1: Examples of Diastereoselective Thia-Prins Cyclization for Tetrahydrothiopyran Synthesis

| Entry | Homoallylic Sulfide | Aldehyde | Lewis Acid | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Substrate A | Formaldehyde | TMSOTf | >95:5 | 85 |

| 2 | Substrate B | Benzaldehyde | InBr₃ | 90:10 | 78 |

| 3 | Substrate C | Acetaldehyde | BF₃·OEt₂ | 88:12 | 82 |

| 4 | Substrate D | Butyraldehyde | SnCl₄ | 92:8 | 80 |

Note: This table is illustrative and based on reported thia-Prins cyclizations for similar structures. Substrates A-D represent hypothetical homoallylic sulfides suitable for generating precursors to the target molecule.

Enantioselective Methods and Chiral Pool Approaches

The synthesis of enantiomerically pure this compound can be approached through enantioselective catalysis or by utilizing starting materials from the chiral pool.

Enantioselective Methods:

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. An enantioselective Michael-Michael cascade reaction, for example, has been developed for the facile assembly of chiral tetrahydrothiopyrans containing multiple consecutive stereocenters. docksci.com This strategy could be adapted to synthesize a chiral precursor to the target amine. Such a reaction would involve a bifunctional substrate and a chiral amine catalyst to control the stereochemical outcome of the cascade cyclization.

Another potential enantioselective approach involves the asymmetric reduction of a suitable precursor, such as a tetrahydrothiopyran-3-one oxime. The ketone can be synthesized and then converted to the oxime, which is subsequently reduced to the amine. The use of a chiral reducing agent or a chiral catalyst in this reduction step can afford the desired enantiomer of the amine with high enantiomeric excess. Asymmetric hydrogenation of cyclic imines or enamines is a well-established method for the synthesis of chiral amines and could be applied to a dihydro-2H-thiopyran intermediate. nih.govmdpi.comacs.org

Chiral Pool Approaches:

The chiral pool provides a variety of readily available, enantiomerically pure starting materials that can be converted into more complex molecules. nih.govresearchgate.netnih.govresearchgate.net For the synthesis of this compound, a suitable chiral starting material, such as an amino acid or a carbohydrate, could be utilized. For instance, a chiral amino acid could serve as a source of the C-3 amine stereocenter. The synthesis would involve the elaboration of the amino acid side chain and subsequent cyclization to form the tetrahydrothiopyran ring. This approach ensures the absolute stereochemistry of the target molecule is derived from the starting material.

A hypothetical chiral pool-based synthesis could start from a chiral epoxy alcohol. The epoxide could be opened with a sulfur nucleophile, followed by a series of transformations to construct the tetrahydrothiopyran ring, preserving the initial stereocenter.

Table 2: Comparison of Enantioselective Strategies

| Strategy | Key Transformation | Chiral Source | Potential Advantages | Potential Challenges |

| Organocatalytic Cascade | Michael-Michael Addition | Chiral Amine Catalyst | High enantioselectivity, creation of multiple stereocenters. | Substrate synthesis, optimization of reaction conditions. |

| Asymmetric Reduction | Reduction of Oxime/Imine | Chiral Reducing Agent/Catalyst | Direct introduction of the amine group. | Synthesis of precursor, control of diastereoselectivity. |

| Chiral Pool Synthesis | Functional Group Interconversion & Cyclization | Natural Products (e.g., amino acids) | Pre-defined absolute stereochemistry. | Multi-step synthesis, potential for racemization. |

Green Chemistry Principles and Sustainable Synthesis Optimization

For the N-alkylation step to introduce the butyl group, traditional methods often use alkyl halides, which can be hazardous. Greener alternatives include the direct N-alkylation of the amine with butanol. nih.gov This "hydrogen borrowing" catalysis, often employing transition metal catalysts, produces water as the only byproduct, thus improving the atom economy and reducing waste. oaepublish.com Photocatalytic N-alkylation of amines using alcohols at ambient temperature presents another sustainable option. nih.gov Microwave-assisted synthesis in aqueous media can also provide a greener route for N-alkylation, often leading to shorter reaction times and higher yields without the need for volatile organic solvents. researchgate.net

The choice of solvents is a critical aspect of green chemistry. Whenever possible, the use of hazardous solvents like DMF, NMP, and DMAC should be avoided. acsgcipr.org For N-alkylation and other steps, greener solvent alternatives such as butanol, or even solvent-free conditions, can be explored. acsgcipr.orgnih.gov

In the cyclization steps, the use of catalytic amounts of Lewis or Brønsted acids is preferable to stoichiometric reagents. The selection of a catalyst that can be recycled and reused would further enhance the sustainability of the process.

Table 3: Green Chemistry Considerations for the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

| Waste Prevention | One-pot reactions, catalytic methods. |

| Atom Economy | "Hydrogen borrowing" N-alkylation with butanol. |

| Less Hazardous Chemical Syntheses | Avoidance of toxic reagents like alkyl halides where possible. |

| Safer Solvents and Auxiliaries | Use of water, ethanol, or solvent-free conditions. researchgate.netnih.gov |

| Design for Energy Efficiency | Microwave-assisted reactions, ambient temperature processes. nih.govresearchgate.net |

| Use of Renewable Feedstocks | Exploration of starting materials derived from biomass (chiral pool). |

| Reduce Derivatives | Minimizing the use of protecting groups. |

| Catalysis | Use of recyclable and highly efficient catalysts. |

Reactivity and Reaction Mechanisms of N Butyltetrahydro 2h Thiopyran 3 Amine

Reactivity of the Amine Functionality

The secondary amine group is a key center of reactivity in the molecule. Its non-bonding electron pair makes it both a nucleophile and a base. msu.edu The reactivity is influenced by steric hindrance from the adjacent butyl group and the tetrahydrothiopyran (B43164) ring. masterorganicchemistry.com

As a potent nucleophile, the amine functionality readily participates in nucleophilic substitution and addition reactions. libretexts.org The lone pair on the nitrogen atom can attack electron-deficient carbon centers. chemguide.co.uk

For instance, in nucleophilic substitution reactions, it can react with alkyl halides. The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. chemguide.co.ukyoutube.com This process initially forms a tertiary ammonium (B1175870) salt, which can be deprotonated by a base (or another amine molecule) to yield the neutral tertiary amine product. chemguide.co.uk Both the starting secondary amine and the tertiary amine product are nucleophilic, meaning that the reaction can continue to form a quaternary ammonium salt if an excess of the alkyl halide is used. libretexts.orglibretexts.org

In nucleophilic additions, the amine can react with carbonyl compounds such as aldehydes and ketones. The reaction with a ketone, for example, would involve the nucleophilic attack of the amine on the carbonyl carbon. This typically requires acid catalysis to protonate the carbonyl oxygen, increasing its electrophilicity. The initial addition product is an unstable hemiaminal, which can then eliminate a molecule of water to form an enamine, as the parent amine is secondary. libretexts.orgmnstate.edu

Table 1: Examples of Nucleophilic Reactions of Amines

| Reaction Type | Reactant | Product Type | General Conditions |

| Nucleophilic Substitution | Alkyl Halide (e.g., CH₃I) | Tertiary Amine / Quaternary Ammonium Salt | Base (e.g., NaHCO₃) or excess amine libretexts.orgmnstate.edu |

| Nucleophilic Addition | Ketone (e.g., Acetone) | Enamine | Acid catalyst (e.g., H⁺), removal of water libretexts.orgmnstate.edu |

Derivatization of the amine group through acylation and alkylation is a common strategy.

Alkylation: As described previously, alkylation involves the reaction with alkyl halides to introduce additional alkyl groups onto the nitrogen atom. mnstate.edu The reaction of N-Butyltetrahydro-2H-thiopyran-3-amine with an alkyl halide like ethyl bromide would yield N-butyl-N-ethyltetrahydro-2H-thiopyran-3-amine. chemguide.co.uk Exhaustive alkylation, often using methyl iodide, leads to the formation of a quaternary ammonium salt. libretexts.org

Acylation: Acylation occurs when the amine reacts with acylating agents like acid chlorides or acid anhydrides. libretexts.org The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an amide. libretexts.org For example, reacting this compound with acetyl chloride in the presence of a base (like pyridine, to neutralize the HCl byproduct) would yield N-acetyl-N-butyltetrahydro-2H-thiopyran-3-amine. Unlike alkylation, over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. libretexts.org

Another important derivatization is the reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, which yields a sulfonamide. msu.edulibretexts.org This reaction forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. msu.edu

Reactivity of the Tetrahydrothiopyran Ring System

The tetrahydrothiopyran ring is a saturated heterocyclic system containing a sulfur atom. While generally stable, the ring's reactivity is centered on the sulfur heteroatom and the potential for ring-opening under specific, often forcing, conditions.

The sulfur atom in the tetrahydrothiopyran ring, being a thioether, is susceptible to oxidation. libretexts.org Oxidation can occur in a stepwise manner, first converting the sulfide (B99878) to a sulfoxide (B87167) and then further to a sulfone. researchgate.netorganic-chemistry.org

Sulfide → Sulfoxide → Sulfone

This transformation can be achieved using various oxidizing agents. organic-chemistry.org Mild oxidants or careful control of stoichiometry (e.g., one equivalent of the oxidant) can selectively produce the sulfoxide. organic-chemistry.org Common reagents for this purpose include hydrogen peroxide (H₂O₂), often with a catalyst, or sodium periodate (B1199274) (NaIO₄). organic-chemistry.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or an excess of H₂O₂, will typically oxidize the sulfide directly to the more stable sulfone. researchgate.net The oxidation state of the sulfur significantly alters the chemical and physical properties of the molecule. libretexts.org For example, the oxidation of tetrahydrothiopyran itself has been shown to yield the corresponding sulfoxide with high selectivity using certain catalytic systems. researchgate.net

Table 2: Common Oxidizing Agents for Sulfides

| Oxidizing Agent | Product(s) | Typical Conditions |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalytic (e.g., FeCl₃, LiNbMoO₆) or stoichiometric control researchgate.netorganic-chemistry.org |

| Sodium Hypochlorite (NaOCl) | Sulfoxide | Aqueous acetonitrile (B52724) organic-chemistry.org |

| Periodic Acid (H₅IO₆) | Sulfoxide | Catalyzed by FeCl₃ in MeCN organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | Sulfoxide or Sulfone | Solid-state reaction organic-chemistry.org |

Saturated six-membered rings like tetrahydrothiopyran are relatively strain-free and thus resistant to ring-opening reactions compared to smaller, more strained rings like thiiranes (three-membered rings). nih.govub.edu However, ring-opening can be induced under certain conditions.

Ring-opening reactions could potentially be initiated by targeting the C-S bonds. This might involve the use of strong Lewis acids to coordinate to the sulfur, weakening the C-S bonds and making them susceptible to nucleophilic attack. Another possibility involves reductive cleavage using reagents like Raney nickel, which would desulfurize the ring to yield an acyclic alkane derivative.

Rearrangement reactions are also conceivable, particularly following a reaction at another site. For example, the formation of a cationic center adjacent to the ring could initiate a Wagner-Meerwein type rearrangement involving the ring atoms. However, for a simple saturated system like this compound, such reactions are not common and would require specific substrates and conditions. For instance, the rearrangement of epoxides to allylic alcohols is a known process, but this involves an unsaturated product and a different heterocycle. mdpi.com

Mechanistic Investigations via Kinetic and Spectroscopic Studies

Understanding the reaction mechanisms for this compound would rely heavily on kinetic and spectroscopic analyses, alongside computational studies.

Kinetic Studies: The rates of the reactions described above could be monitored to elucidate mechanistic details. For the alkylation of the amine, kinetic studies could confirm the SN2 nature of the reaction by determining the reaction order with respect to both the amine and the alkyl halide. Similarly, the rate of sulfur oxidation could be measured under various catalyst and oxidant concentrations to optimize conditions and understand the catalyst's role. researchgate.net

Spectroscopic Studies: Spectroscopic methods are invaluable for tracking the progress of reactions and identifying intermediates and products.

NMR Spectroscopy (¹H, ¹³C): Changes in the chemical shifts of protons and carbons adjacent to the nitrogen and sulfur atoms would provide direct evidence of derivatization, oxidation, or rearrangement.

IR Spectroscopy: The appearance or disappearance of characteristic absorption bands, such as the N-H stretch of the secondary amine, the C=O stretch of a newly formed amide, or the S=O stretch of a sulfoxide/sulfone, would confirm the transformations.

Mass Spectrometry: This technique would be used to confirm the molecular weights of products and help identify structures of intermediates.

Computational Studies: Density Functional Theory (DFT) calculations could be employed to model the reaction pathways. rsc.org Such studies can provide insights into the geometries of transition states and calculate activation energies for different potential mechanisms, for example, comparing the energy barriers for nucleophilic attack by the amine versus a competing side reaction. whiterose.ac.uk These theoretical investigations can corroborate experimental findings and explain observed reactivity and selectivity. rsc.org

Due to a lack of specific scientific research on the reactivity and reaction mechanisms of this compound, it is not possible to provide a detailed article on the elucidation of its reaction pathways or a transition state analysis.

General information on the synthesis of secondary and tertiary amines and the structural analysis of some thiopyran derivatives is available. organic-chemistry.orgsemanticscholar.org However, this information does not address the specific, in-depth requirements of the requested article, which necessitates a focus on the reaction mechanisms and computational analysis unique to this compound. Without dedicated research on this particular compound, any attempt to construct the specified article would be speculative and not based on established scientific findings.

Therefore, the sections on "Elucidation of Reaction Pathways" and "Transition State Analysis and Reaction Coordinate Modeling" for this compound cannot be developed at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of N Butyltetrahydro 2h Thiopyran 3 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the cornerstone for elucidating the molecular structure of N-Butyltetrahydro-2H-thiopyran-3-amine in solution. Beyond simple one-dimensional ¹H and ¹³C NMR for confirming the basic carbon skeleton and proton environments, advanced multi-dimensional techniques are essential for assigning relative stereochemistry and understanding the molecule's dynamic conformational behavior.

Two-dimensional NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals, which is a prerequisite for any detailed stereochemical analysis.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically through two or three bonds (²JHH, ³JHH). For this compound, COSY spectra would map the connectivity of the protons within the thiopyran ring and along the N-butyl chain, confirming the sequence of methylene (B1212753) groups. The magnitude of the ³JHH coupling constants extracted from a high-resolution COSY or 1D ¹H spectrum provides crucial information about the dihedral angles between adjacent protons, which is directly related to the ring's conformation (e.g., chair or twist-boat).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for assigning carbon signals based on the already-assigned proton signals. For instance, the proton at the C3 stereocenter would show a direct correlation to the C3 carbon, allowing for its definitive identification in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This is particularly useful for connecting different parts of the molecule. For example, correlations would be expected between the protons of the N-butyl group and the C3 carbon of the thiopyran ring, as well as between the C3 proton and the carbons of the butyl chain, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining through-space proximity of protons, providing definitive evidence for relative stereochemistry. In a chair conformation of the thiopyran ring, NOESY would show strong correlations between axial protons on the same face of the ring (e.g., 1,3-diaxial interactions). The orientation of the N-butyl group (axial vs. equatorial) at C3 can be determined by observing NOE cross-peaks between the C3 proton and other ring protons. For example, an axial C3-H would show strong NOEs to the axial protons at C2 and C4.

Table 1: Representative 2D NMR Correlations for Stereochemical Analysis of a Tetrahydrothiopyran (B43164) Ring

| NMR Experiment | Type of Information | Example Application for this compound |

|---|---|---|

| COSY | ¹H-¹H scalar coupling | Establishes proton connectivity around the thiopyran ring and along the butyl chain. |

| HSQC | ¹H-¹³C one-bond correlation | Assigns each carbon atom by linking it to its attached proton(s). |

| HMBC | ¹H-¹³C long-range correlation | Confirms the attachment of the N-butyl group to the C3 position of the ring. |

| NOESY | ¹H-¹H through-space proximity | Differentiates between axial and equatorial positions of substituents and determines the relative configuration at C3. |

The tetrahydro-2H-thiopyran ring is not static and can undergo conformational exchange, primarily between two chair conformations. Dynamic NMR (DNMR) spectroscopy is used to study these processes. nih.govresearchgate.net By recording NMR spectra at various temperatures, it is possible to observe changes in the line shape of signals from the prochiral methylene groups in the ring. nih.gov

At high temperatures, the ring inversion is fast on the NMR timescale, and the signals for axial and equatorial protons are averaged. As the temperature is lowered, the rate of inversion slows, leading to signal broadening and eventual decoalescence into separate, sharp signals for the individual axial and equatorial protons. By analyzing the line shape at different temperatures, the energy barrier (ΔG‡) for the ring inversion process can be calculated. researchgate.net This provides fundamental insight into the conformational flexibility and stability of the thiopyran ring system in this compound and its derivatives.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about the structure in solution, X-ray crystallography offers a precise and unambiguous picture of the molecule's conformation and packing in the solid state. This technique involves diffracting X-rays from a single crystal of the compound.

The analysis of the diffraction pattern allows for the calculation of an electron density map, from which the positions of all atoms (except hydrogen, which is often inferred) can be determined with high precision. For derivatives of tetrahydro-2H-thiopyran, crystal structure analysis has confirmed that the heterocyclic ring often adopts a boat or half-boat conformation. semanticscholar.org For instance, the crystal structure of a related 4H-thiopyran derivative revealed a boat conformation with the sulfur and opposing carbon atoms deviating significantly from the basal plane of the other four atoms. semanticscholar.org

Table 2: Illustrative Crystallographic Data for a Heterocyclic Amine Derivative

| Parameter | Example Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.6 Å, b = 10.8 Å, c = 11.1 Å, β = 98.6° | Precise dimensions of the repeating unit in the crystal. researchgate.net |

| Conformation | Chair/Boat | Reveals the exact puckering of the thiopyran ring in the solid state. |

For a chiral molecule like this compound, X-ray crystallography is a powerful tool for determining the absolute configuration of a single enantiomer. When a derivative is crystallized and contains a heavy atom, anomalous dispersion effects can be used to unambiguously assign the (R) or (S) configuration at the C3 stereocenter. This method provides an absolute structural benchmark that can then be used to calibrate chiroptical methods.

The crystal structure reveals not only the intramolecular geometry but also how molecules are arranged relative to one another in the crystal lattice. This is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and potentially weaker C-H···S interactions. mdpi.com In the case of this compound, the secondary amine (N-H) group is a hydrogen bond donor, and the nitrogen lone pair is an acceptor. Crystal structures of related aminothiophene derivatives show that intermolecular N-H···O or N-H···N hydrogen bonds are often key interactions that connect molecules into infinite chains or more complex three-dimensional networks. researchgate.net Analysis of these interactions is crucial for understanding the physical properties of the solid material.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Analysis

Chiroptical spectroscopy techniques are highly sensitive to the three-dimensional arrangement of atoms in chiral molecules and are particularly valuable for assigning absolute configuration in solution. These methods measure the differential absorption of left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures circular dichroism in the UV-Visible range, arising from electronic transitions associated with chromophores. While the tetrahydrothiopyran ring itself has weak chromophores, the amine functionality and any aromatic derivatives can provide signals. The experimental ECD spectrum is typically compared with spectra predicted by quantum chemical calculations for both the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD measures circular dichroism in the infrared region, corresponding to vibrational transitions. VCD is often considered more reliable than ECD for conformational analysis because it provides a larger number of bands throughout the mid-IR spectrum, each corresponding to a specific molecular vibration. By comparing the experimental VCD spectrum with DFT-calculated spectra for different conformers and enantiomers, one can determine not only the absolute configuration but also the predominant conformation in solution. The utility of this method has been demonstrated for the analysis of other chiral amines and amino acids. acs.org

The combination of these chiroptical methods provides a powerful, non-destructive means of stereochemical analysis that is complementary to NMR and X-ray crystallography.

Mass Spectrometry for Structural Confirmation and Isotopic Labeling Studies

Mass spectrometry serves as a cornerstone in the structural elucidation of novel compounds, offering profound insights into molecular weight, elemental composition, and fragmentation patterns. For this compound and its derivatives, mass spectrometric techniques are indispensable for confirming their proposed structures and for conducting advanced mechanistic studies through isotopic labeling. This section delves into the application of both standard and high-resolution mass spectrometry to unravel the structural intricacies of these thiopyran derivatives.

Fragmentation Pathway Analysis

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a series of characteristic fragment ions that provide a roadmap to its molecular architecture. The fragmentation pathways are largely dictated by the stability of the resulting carbocations and radical species, with cleavages often initiated at the nitrogen and sulfur atoms, which have lower ionization potentials than the carbon-carbon or carbon-hydrogen bonds.

A primary fragmentation event for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comlibretexts.orgjove.com For this compound, this would involve the cleavage of the bond between the nitrogen and the butyl group, or the C-C bond within the thiopyran ring adjacent to the amine substituent. The most probable α-cleavage would result in the loss of a propyl radical from the butyl group, leading to a stable iminium ion.

Another significant fragmentation pathway for thioethers involves cleavage of the carbon-sulfur bond. slideshare.net The cyclic nature of the thiopyran ring also introduces the possibility of ring-opening reactions followed by subsequent fragmentation. The fragmentation of the thiopyran ring itself is expected to proceed through pathways analogous to those observed for other cyclic ethers and thioethers, potentially involving the loss of small, stable neutral molecules. nsf.govnih.gov

A plausible fragmentation pathway for this compound under EI-MS is outlined below:

Molecular Ion Formation: The initial step is the removal of an electron to form the molecular ion [M]•+. Given the presence of a nitrogen atom, the molecular ion is expected to have an odd mass-to-charge ratio (m/z), in accordance with the nitrogen rule. jove.com

α-Cleavage at the N-Butyl Group: The most favorable α-cleavage is anticipated to be the loss of a propyl radical (•C3H7) from the n-butyl group, resulting in the formation of a resonance-stabilized iminium cation. This fragment is often the base peak in the mass spectra of N-alkyl amines.

Ring Cleavage: The thiopyran ring can undergo fragmentation. A common pathway for cyclic thioethers is the cleavage of the C-S bond, followed by rearrangement and further fragmentation. This could lead to the loss of ethene (C2H4) or other small hydrocarbon fragments.

Loss of the Butyl Group: Cleavage of the C-N bond can result in the loss of the entire butyl group as a radical (•C4H9), leading to a fragment corresponding to the protonated tetrahydro-2H-thiopyran-3-amine ring.

Thiopyran Ring Fragmentation: Further fragmentation of the thiopyran ring itself can occur, leading to smaller sulfur-containing fragments.

A summary of the predicted major fragment ions for this compound in an EI mass spectrum is presented in the interactive data table below.

| Predicted Fragment Ion | Proposed Structure | m/z (Predicted) | Formation Pathway |

| [M]•+ | [C9H19NS]•+ | 173 | Molecular Ion |

| [M - C3H7]•+ | [C6H12NS]+ | 130 | α-cleavage of butyl group |

| [M - C4H9]•+ | [C5H10NS]+ | 116 | Loss of the butyl radical |

| [C5H9S]+ | 101 | Fragmentation of the thiopyran ring | |

| [C4H9N]+ | 71 | Cleavage of the C-N bond with charge on the butylamine (B146782) fragment |

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique that provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments, which is crucial for confirming the structure of novel compounds like this compound and its derivatives. wvu.edu

For instance, while a nominal mass of 173 could correspond to numerous elemental compositions, an HRMS measurement can distinguish the exact mass of C9H19NS from other potential isobaric interferences. This capability is invaluable for verifying the successful synthesis of the target compound and for identifying unknown byproducts or metabolites.

The table below illustrates a hypothetical comparison between nominal mass and a plausible high-resolution mass measurement for the molecular ion of this compound.

| Formula | Nominal Mass | Monoisotopic Mass (Calculated) | Plausible HRMS Measurement (m/z) | Mass Accuracy (ppm) |

| C9H19NS | 173 | 173.1238 | 173.1235 | -1.73 |

Isotopic labeling studies, where atoms such as 2H, 13C, or 15N are incorporated into the molecule, are greatly enhanced by HRMS. nih.govacs.org The high mass accuracy of HRMS allows for the precise determination of the number and location of isotopic labels within a molecule by analyzing the mass shifts in the precursor and fragment ions. This approach is instrumental in elucidating reaction mechanisms, biosynthetic pathways, and the metabolic fate of drug candidates. For this compound, selective deuteration of the butyl group or the thiopyran ring, or the incorporation of 15N, would allow for detailed tracking of these specific moieties during fragmentation, providing definitive evidence for the proposed fragmentation pathways. slideshare.netnih.gov

Computational Chemistry and Theoretical Studies of N Butyltetrahydro 2h Thiopyran 3 Amine

Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods

The conformational flexibility of N-Butyltetrahydro-2H-thiopyran-3-amine is primarily dictated by the puckering of the thiopyran ring and the orientation of the N-butyl and amine substituents. Computational methods, ranging from less intensive molecular mechanics to more accurate quantum chemical calculations like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to explore the potential energy surface of the molecule. researchgate.netnih.govnih.gov

Ring Puckering and Substituent Effects

The tetrahydro-2H-thiopyran ring, a six-membered heterocycle containing a sulfur atom, predominantly adopts a chair conformation to minimize torsional and steric strain. researchgate.net This chair conformation is generally more stable than twist-boat or boat forms. For the parent tetrahydro-2H-thiopyran, the chair conformer is significantly more stable, by approximately 5.27 kcal/mol, than the 1,4-twist conformer. researchgate.net The puckering of the ring can be quantitatively described using Cremer-Pople puckering coordinates, which define the exact shape and conformation of the ring system. chemrxiv.orgnih.govnih.gov

Equatorial vs. Axial Preference: Generally, bulky substituents prefer to occupy the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. Therefore, the conformer with the N-butylamino group in the equatorial position is expected to be the most stable. The relative energy difference between the equatorial and axial conformers can be calculated using quantum chemical methods.

N-Butyl Group Conformation: The n-butyl group itself has multiple rotamers (anti, gauche) around its C-C single bonds, which adds another layer of complexity to the conformational analysis. The extended anti-conformation is typically the lowest in energy.

The interplay of these factors determines the global minimum energy structure of the molecule. High-level calculations, such as MP2/6-311G(d,p), have been shown to provide excellent agreement with experimental values for conformational energies in similar thiopyran systems. researchgate.net

Amine Inversion Barriers

The nitrogen atom of the secondary amine in this compound is stereogenic and can undergo pyramidal inversion, a process where the nitrogen atom and its three substituents rapidly flip their configuration. This inversion leads to the interconversion of enantiomers if the molecule is chiral. The energy barrier to this inversion is a critical parameter that determines whether the enantiomers can be resolved at a given temperature.

For cyclic amines, the inversion barrier is influenced by the ring geometry and the nature of the substituents on the nitrogen. nih.govresearchgate.netacs.org Computational methods, particularly MP2 and DFT, can accurately predict these barriers. nih.gov The transition state for the inversion involves a planar arrangement of the three atoms connected to the nitrogen. The energy difference between the pyramidal ground state and the planar transition state defines the inversion barrier.

Factors influencing the amine inversion barrier include:

Steric Strain: Bulkier substituents on the nitrogen can increase steric strain in the planar transition state, thereby increasing the inversion barrier.

Electronic Effects: The electronic nature of the substituents can also play a role.

Ring Constraints: The geometry of the six-membered ring can affect the C-N-C bond angles, which in turn influences the energy of the transition state. nih.gov

Natural Bond Orbital (NBO) analysis can be used to understand the electronic factors determining the height of the inversion barrier, which is often related to the energy of the sigma-orbitals of the adjacent C-C bonds and the nitrogen lone pair. nih.govacs.org

Electronic Structure and Bonding Analysis (e.g., NBO, AIM)

To gain a deeper understanding of the bonding and electronic distribution within this compound, advanced computational analyses such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) are employed. nih.govnih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structures of bonding, lone pairs, and antibonding orbitals. researchgate.net This method allows for the quantification of:

Hybridization: The hybridization of atomic orbitals for each atom in the molecule.

Charge Distribution: The natural atomic charges on each atom, providing insight into the molecule's polarity. nih.gov

Hyperconjugative Interactions: The stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, the interaction between the nitrogen lone pair (n) and the antibonding sigma orbitals (σ*) of adjacent C-C or C-H bonds can be quantified. These interactions are crucial in determining conformational preferences and reactivity.

Atoms in Molecules (AIM) Theory: The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and the bonds between them. nih.gov Key parameters derived from AIM analysis include:

Bond Critical Points (BCPs): The presence of a BCP between two nuclei indicates a chemical bond.

Electron Density (ρ) and its Laplacian (∇²ρ) at the BCP: These values characterize the nature of the chemical bond. Covalent bonds typically show high ρ and negative ∇²ρ, while closed-shell interactions (like hydrogen bonds or van der Waals forces) have low ρ and positive ∇²ρ. This can be particularly useful for identifying and characterizing weak intramolecular interactions, such as hydrogen bonds involving the amine proton and the sulfur atom.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for the identification and structural elucidation of this compound.

NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. DFT methods, particularly using the Gauge-Including Atomic Orbital (GIAO) approach, have become standard for the accurate prediction of NMR chemical shifts (¹H and ¹³C). nih.govstenutz.eu

The process involves:

Geometry Optimization: The three-dimensional structure of the most stable conformer(s) is optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)). nih.gov

Shielding Tensor Calculation: For the optimized geometry, the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Calculation: The isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of predicted chemical shifts can be high, often with mean absolute errors of less than 0.10 ppm for ¹H and a few ppm for ¹³C, depending on the method and basis set used. nih.gov These predictions are instrumental in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for the most stable equatorial conformer of this compound, based on general principles and data for similar compounds.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | 2.8 (axial), 2.5 (equatorial) | 35.2 |

| C3 | 3.1 (axial) | 58.9 |

| C4 | 1.9 (axial), 1.6 (equatorial) | 28.4 |

| C5 | 1.8 (axial), 1.5 (equatorial) | 27.1 |

| C6 | 2.9 (axial), 2.6 (equatorial) | 30.5 |

| N-H | 1.5 | - |

| N-Butyl C1' | 2.6 | 48.3 |

| N-Butyl C2' | 1.4 | 32.1 |

| N-Butyl C3' | 1.3 | 20.5 |

| N-Butyl C4' | 0.9 | 14.0 |

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed. This not only confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) but also provides a list of vibrational modes. asianpubs.orgasianpubs.org

Scaling Factors: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set imperfections. To improve agreement with experimental data, the calculated frequencies are typically scaled by an empirical factor (e.g., around 0.96-0.98 for B3LYP functionals). asianpubs.orgasianpubs.org

The predicted vibrational spectrum can be used to:

Assign the absorption bands in an experimental IR or Raman spectrum to specific molecular motions (e.g., N-H stretch, C-H stretch, C-N stretch, ring deformations).

Distinguish between different isomers or conformers, as their vibrational spectra will have unique features.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹, scaled) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3350 | Weak to Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| N-H Bend | 1590 - 1650 | Medium |

| CH₂ Scissoring | 1450 - 1470 | Medium |

| C-N Stretch | 1100 - 1250 | Medium |

| C-S Stretch | 600 - 700 | Weak to Medium |

Reaction Mechanism Modeling and Energy Profile Calculations

Theoretical modeling of reaction mechanisms provides invaluable insights into the transformation of reactants into products. For a compound like this compound, this would involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to map the potential energy surface of its synthetic routes. Such calculations would identify transition states, intermediates, and the activation energies required for each step of a proposed reaction.

A hypothetical energy profile for a reaction involving this compound would typically plot the Gibbs free energy against the reaction coordinate. This would allow for the determination of the rate-limiting step and provide a quantitative understanding of the reaction kinetics. However, no specific studies providing this data for the target compound have been identified.

Catalyst Design Principles

The design of effective catalysts is a key area of computational chemistry. For the synthesis or reactions of this compound, computational approaches could be employed to design catalysts that enhance reaction rates and selectivity. This would involve screening potential catalyst candidates in silico, evaluating their interaction with the substrate, and calculating the catalytic cycle's energy barriers.

Principles of catalyst design often focus on stabilizing the transition state of the rate-determining step. For instance, if the synthesis of this compound involves a nucleophilic substitution, a catalyst could be designed to enhance the electrophilicity of the electrophile or the nucleophilicity of the nucleophile. Without specific reaction data, these remain general principles that have not been applied to this compound in the available literature.

Applications and Functional Roles in Advanced Materials and Catalysis

Development as a Chiral Building Block in Organic Synthesis

Synthesis of Complex Organic Molecule Intermediates

Amines are widely recognized as indispensable building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. nih.gov The N-butyl group and the tetrahydrothiopyran (B43164) scaffold of N-Butyltetrahydro-2H-thiopyran-3-amine provide a foundation for constructing intricate molecular architectures. The secondary amine functionality allows for a variety of chemical transformations, including acylation, alkylation, and participation in coupling reactions to form new carbon-nitrogen bonds. nih.gov

Thiopyran rings, the core structure of this compound, are integral to numerous natural products and pharmaceutical agents, underscoring their significance in medicinal chemistry. sigmaaldrich.com The synthesis of derivatives often involves leveraging the reactivity of substituents on the ring. In the case of this compound, the amine group serves as a prime reaction site for elaboration into more complex structures. For instance, reductive amination is a common strategy to produce a diverse range of amine analogs, which can be pivotal intermediates in the synthesis of biologically active compounds. google.com

The general utility of amine derivatives is further exemplified by their role in creating heterocyclic compounds like pyridines and pyrimidines, which are crucial in materials science and medicinal applications. nih.gov While direct studies on this compound are limited, the established reactivity of amines and the inherent value of the thiopyran core suggest its significant potential as an intermediate.

Preparation of Specialty Chemicals

The application of amine compounds extends to the preparation of a wide range of specialty chemicals, including those used in the polymer, dye, and agrochemical industries. nih.gov N-substituted amines are key components in these fields. The structural features of this compound could be leveraged for the synthesis of novel specialty chemicals. For example, the sulfur atom in the thiopyran ring could influence the properties of resulting materials, potentially imparting unique optical or coordination characteristics.

The synthesis of various heterocyclic systems often relies on amine-containing starting materials. nih.gov The development of new synthetic methods continually expands the library of accessible molecules. For instance, the synthesis of novel tetrahydropyran (B127337) derivatives, which are oxygen analogs of thiopyrans, has been explored for applications in liquid crystal displays and fragrances, indicating the broad potential of such saturated six-membered heterocycles. nih.gov By analogy, this compound could serve as a precursor to new classes of specialty chemicals with tailored properties.

Sensor and Detection System Development

The development of sensors for environmental and industrial monitoring is a critical area of research. The ability of a molecule to selectively bind to specific ions is a key feature of an effective chemical sensor.

Recognition of Specific Metal Ions

While direct evidence for this compound in metal ion recognition is not extensively documented, the presence of both a nitrogen and a sulfur atom within the molecule provides potential coordination sites for metal ions. The formation of stable complexes with metal ions is a well-known characteristic of molecules containing such heteroatoms. The specific geometry and electronic properties of the thiopyran ring, combined with the N-butyl substituent, could lead to selective binding of certain metal cations. Further research would be necessary to explore and characterize these potential interactions.

Anion Sensing Architectures

Similar to metal ion recognition, the design of anion sensors often relies on creating specific binding pockets. The amine group in this compound could potentially be protonated to create a positively charged site capable of interacting with anions through electrostatic forces. The development of more complex architectures incorporating this molecule could lead to selective anion sensors, although specific studies in this area are yet to be reported.

Integration into Polymeric Materials and Nanostructures

The modification of material surfaces is crucial for tailoring their properties for specific applications.

Surface Functionalization

The amine group of this compound presents a reactive handle for grafting the molecule onto the surface of various materials. This surface functionalization could be used to alter the surface properties of polymers or nanostructures, such as hydrophilicity, chemical reactivity, or biocompatibility. For example, 2-iminothiolane (B1205332) is a reagent used to introduce thiol groups into proteins via reaction with their amino groups, demonstrating a pathway by which amine-containing molecules can be used for bioconjugation and surface modification. This suggests that this compound could be similarly employed to introduce the thiopyran moiety onto surfaces, potentially creating materials with novel catalytic or binding properties. The synthesis of amine derivatives from biomass-based compounds for the creation of novel biopolymers further highlights the potential for this class of molecules in materials science.

Material Property Modulation

While direct, extensive research on the specific applications of this compound in material property modulation is not widely documented in publicly available literature, the compound's unique structural features—a flexible sulfur-containing heterocyclic ring, a secondary amine, and an N-butyl substituent—provide a strong basis for predicting its functional roles. By examining the influence of these individual moieties, it is possible to extrapolate the potential effects of this compound when incorporated into larger material systems, such as polymers or as a component in catalytic processes. The modulation of properties would stem from a combination of steric, electronic, and intermolecular interactions imparted by the molecule.

The primary mechanisms by which this compound could modulate material properties include its integration as a monomer or an additive in polymer synthesis. The secondary amine group offers a reactive site for polymerization or grafting onto existing polymer backbones. numberanalytics.comacs.org The presence of the sulfur atom in the thiopyran ring and the flexibility of the N-butyl group are expected to influence the final material's bulk properties, such as its thermal characteristics, mechanical strength, and response to external stimuli.

Influence of the Tetrahydrothiopyran Ring:

The tetrahydrothiopyran scaffold introduces a sulfur heteroatom into the material's structure. Unlike their aromatic thiophene (B33073) counterparts, saturated rings like tetrahydrothiopyran are non-planar and flexible. This conformational flexibility can disrupt the regular packing of polymer chains, potentially lowering the glass transition temperature (Tg) and increasing the free volume within the material. This can translate to enhanced flexibility and altered solubility characteristics. Furthermore, the sulfur atom itself, with its lone pairs of electrons, can engage in specific interactions with other components, such as metal ions or other polar groups, which can be leveraged in the design of functional materials.

Role of the N-Butyl Substituent:

The N-butyl group is a short, flexible alkyl chain that can significantly impact the physical properties of a material. In polymer science, the length of alkyl side chains is a well-established tool for tuning material characteristics. nih.govacs.orgrsc.org The butyl group can act as an internal plasticizer, increasing the mobility of polymer chains and thereby lowering the material's modulus and increasing its ductility. mdpi.comrsc.org It also enhances the hydrophobicity of the molecule, which would affect its miscibility with polymer matrices and its interaction with solvents. Studies on various polymers have consistently shown that increasing alkyl chain length can systematically alter properties from crystallinity to mechanical toughness. acs.orgrsc.org

Illustrative Data: The following table demonstrates the general principle of how alkyl chain length can influence key polymer properties, based on findings from various polymer systems. While not specific to polymers containing this compound, it illustrates the expected trend.

| Alkyl Side Chain | Glass Transition (Tg) | Tensile Modulus |

| Methyl | High | High |

| Butyl | ↓ | ↓ |

| Octyl | ↓↓ | ↓↓ |

| Dodecyl | ↓↓↓ | ↓↓↓ |

| This table is a hypothetical representation of expected trends based on established principles in polymer science. mdpi.comrsc.org |

Contribution of the Secondary Amine Group:

The secondary amine is arguably the most significant functional group for property modulation. It serves as a key site for chemical reactions, allowing the molecule to be covalently integrated into a polymer network as a curing agent or a monomer. numberanalytics.com Crucially, the N-H bond of the secondary amine is a strong hydrogen bond donor. The formation of hydrogen bonds between polymer chains has a profound effect on the material's rheological and thermal properties. acs.orgnumberanalytics.com These non-covalent interactions can create a physically cross-linked network, leading to increased viscosity, improved thermal stability, and enhanced mechanical strength. acs.orgnumberanalytics.com The ability to form and break these hydrogen bonds in response to stimuli like temperature or pH could be exploited to create "smart" materials.

Illustrative Research Findings: The impact of hydrogen bonding from secondary amines on polymer melt viscosity is a known phenomenon. Research on secondary amine-containing polymers has demonstrated a direct correlation between the presence of these H-bonding sites and the bulk material properties. acs.org

| Functional Group on Polymer | Predominant Intermolecular Force | Effect on Melt Viscosity |

| Tertiary Amine | Van der Waals | Baseline |

| Secondary Amine | Hydrogen Bonding | Significantly Increased |

| Ester | Dipole-Dipole | Moderately Increased |

| This table illustrates the general impact of different functional groups on polymer properties, highlighting the significant role of hydrogen bonding from secondary amines. acs.org |

Future Perspectives and Emerging Research Avenues for N Butyltetrahydro 2h Thiopyran 3 Amine Research

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of thiopyran derivatives has traditionally relied on established methods, but the quest for more efficient, atom-economical, and sustainable routes continues to drive innovation. rsc.org Future research into the synthesis of N-Butyltetrahydro-2H-thiopyran-3-amine is likely to focus on several key areas:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, offer a highly efficient approach. The development of novel MCRs for the one-pot synthesis of substituted tetrahydrothiopyrans could significantly streamline the production of this compound.

[4+2] Cycloaddition Reactions: The Diels-Alder reaction and its hetero-variants are powerful tools for the construction of six-membered rings. rsc.orgrsc.org Exploring novel dienes and dienophiles, including those generated in situ, could provide access to a wide range of substituted thiopyrans that can be further elaborated to the target compound. rsc.org A review of thiopyran synthesis via [4+2] cycloaddition reactions highlights various strategies that could be adapted for this purpose. rsc.org

Catalytic Methods: The use of transition metal catalysts and organocatalysts is a cornerstone of modern organic synthesis. Research into new catalytic systems for the construction of the tetrahydrothiopyran (B43164) ring or for the introduction of the N-butylamino substituent is a promising avenue. For instance, new catalysts for amine alkylation reactions promoted by hydrogen borrowing could offer an efficient method for the N-butylation step. whiterose.ac.uk

Flow Chemistry and Green Synthesis: The principles of green chemistry are increasingly important in chemical synthesis. Future synthetic approaches will likely focus on the use of environmentally benign solvents, renewable starting materials, and the implementation of flow chemistry techniques to improve safety, scalability, and efficiency.

A summary of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Description | Potential Advantages |

| Multicomponent Reactions | Three or more reactants combine in a single step. | High atom economy, operational simplicity, and diversity of accessible structures. |

| [4+2] Cycloaddition | Formation of the six-membered thiopyran ring via a cycloaddition reaction. | High stereocontrol, predictable outcomes, and access to complex polycyclic systems. rsc.org |

| Catalytic N-Alkylation | Introduction of the butyl group onto the amine using a catalyst. | High efficiency, selectivity, and potential for asymmetric synthesis. whiterose.ac.uk |

| Green Chemistry Approaches | Utilization of sustainable methods and materials. | Reduced environmental impact, improved safety, and potential for cost reduction. |

Advanced Mechanistic Insights into Complex Reactions

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing methods and designing new transformations. Future research in this area will likely involve a combination of experimental and computational techniques.

Stereoelectronics: The conformation and reactivity of saturated heterocycles are heavily influenced by stereoelectronic effects, such as the anomeric effect. youtube.com Investigating how the interplay of the sulfur atom's lone pairs and the orientation of the N-butylamino group affects the molecule's stability and reactivity will be a key area of study. Conformational analysis of sulfur-containing heterocycles has revealed the importance of dipolar effects. acs.org

Ring-Opening and Rearrangement Reactions: The thiopyran ring can undergo various transformations, including ring-opening and rearrangements, depending on the reaction conditions and the nature of the substituents. Mechanistic studies on these reactions can unveil new synthetic possibilities and provide insights into the fundamental reactivity of the thiopyran scaffold. chempedia.info

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate transition state energies, and predict the outcomes of reactions. These theoretical studies can provide valuable insights that complement experimental findings and guide the development of new synthetic strategies.

Diversification of Applications in Non-Biomedical and Advanced Material Fields

While many heterocyclic compounds find applications in medicine, the unique properties of sulfur-containing heterocycles make them attractive candidates for a range of non-biomedical applications, particularly in materials science. nih.gov

Polymer Science: Thiopyran derivatives can be used as monomers or additives in the synthesis of advanced polymers. The presence of the sulfur atom can impart desirable properties such as a high refractive index, thermal stability, and unique optical and electronic characteristics.

Organic Electronics: The electronic properties of sulfur-containing heterocycles make them interesting building blocks for organic semiconductors, which are key components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Functional Materials: The ability to functionalize the thiopyran ring and the amino group opens up possibilities for creating novel functional materials. For example, the incorporation of this compound into larger molecular architectures could lead to the development of new sensors, ligands for catalysis, or materials with specific surface properties.

The following table outlines potential non-biomedical applications:

| Application Area | Potential Role of this compound | Desired Properties |

| Advanced Polymers | Monomer or additive | High refractive index, thermal stability, processability |

| Organic Electronics | Building block for organic semiconductors | Charge transport properties, HOMO/LUMO levels |

| Functional Materials | Component of sensors or ligands | Specific binding affinity, catalytic activity |

Integration with Machine Learning and Artificial Intelligence for Property Prediction and Synthesis Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery and development of new molecules and materials. nih.gov

Property Prediction: ML models can be trained on existing data to predict a wide range of physicochemical and material properties of new compounds. nih.gov For this compound, ML could be used to predict properties such as solubility, thermal stability, and electronic characteristics, thereby guiding the design of molecules with desired functionalities. A machine learning tool has already been developed for the prediction of sulfur-containing compound associated genes. maxapress.com

Retrosynthesis and Synthesis Design: AI-powered retrosynthesis tools can analyze a target molecule and propose viable synthetic routes. nih.gov By training these models on the vast body of chemical literature, it is possible to identify novel and efficient synthetic pathways for this compound and its derivatives.

High-Throughput Virtual Screening: ML models can be used to rapidly screen large virtual libraries of compounds to identify candidates with specific properties. This approach can significantly reduce the time and cost associated with experimental screening and accelerate the discovery of new materials based on the thiopyran scaffold.

The application of AI and ML in this context is summarized below:

| AI/ML Application | Description | Impact on Research |

| Property Prediction | Using algorithms to forecast molecular properties. | Faster identification of promising candidates, reduced need for extensive experimentation. nih.gov |

| Retrosynthesis | AI-driven planning of synthetic routes. | Discovery of novel and more efficient synthetic pathways. nih.gov |

| Virtual Screening | Rapid computational screening of large compound libraries. | Accelerated discovery of new materials with desired functionalities. |

Q & A

Q. What are the common synthetic routes for N-butyltetrahydro-2H-thiopyran-3-amine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves reductive amination or nucleophilic substitution. For example, analogs of thiopyran-amines are synthesized via reductive amination using NaCNBH₃ and acetic acid in dichloroethane at room temperature, as seen in similar scaffolds . Reaction conditions such as solvent choice (e.g., dichloroethane vs. THF), temperature (room temperature vs. 0°C), and catalysts (e.g., K₂CO₃ for deprotonation) critically impact yield and purity. Optimization should prioritize inert atmospheres and moisture control to avoid side reactions.

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer: Nuclear Magnetic Resonance (NMR) for structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) for purity assessment, and High-Performance Liquid Chromatography (HPLC) with UV detection for impurity profiling. For example, trifluoroacetic acid (TFA) and acetonitrile (ACN) are common mobile phases in reversed-phase HPLC, as noted in analytical workflows for structurally related amines .

Q. What stability considerations are critical during storage and handling of this compound?

Methodological Answer: Avoid frequent freeze-thaw cycles and exposure to moisture or light. Store under nitrogen at –20°C in amber vials. Degradation pathways (e.g., oxidation of the thiopyran ring) can be mitigated by adding stabilizers like BHT (butylated hydroxytoluene) .

Q. What safety protocols are essential for laboratory work involving this compound?

Methodological Answer: Use PPE (gloves, goggles, lab coats) and work in a fume hood. Waste must be segregated and treated by specialized agencies due to potential environmental toxicity, as emphasized in safety guidelines for structurally similar amines .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives with bulky substituents?

Methodological Answer: Steric hindrance from bulky groups (e.g., benzhydryl) requires tailored conditions. Use polar aprotic solvents (e.g., DMF) to enhance solubility, and elevate reaction temperatures (e.g., 50–60°C) to overcome kinetic barriers. Catalytic amounts of crown ethers may improve reagent accessibility, as demonstrated in analogous syntheses .

Q. What strategies are effective for impurity profiling and resolving co-elution issues in chromatographic analysis?

Methodological Answer: Employ orthogonal methods: Combine HPLC with diode-array detection (DAD) and LC-MS/MS for unresolved peaks. For example, gradient elution using TFA/ACN or formic acid/MeOH systems enhances separation of sulfonamide or hydroxylated byproducts .

Q. How can mechanistic studies elucidate the reactivity of the thiopyran ring in cross-coupling reactions?

Methodological Answer: Use isotopic labeling (e.g., deuterated solvents) and kinetic studies to track ring-opening or sulfur participation. Computational methods (DFT) can model transition states, while in-situ IR spectroscopy monitors intermediate formation, as applied to pyran/thiopyran systems .

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) between synthesized batches?

Methodological Answer: Replicate experiments under controlled conditions (humidity, temperature) and validate with heteronuclear NMR (¹H-¹³C HSQC) to confirm assignments. Contradictions may arise from solvent impurities or tautomerism; deuterated solvents and buffered systems reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.